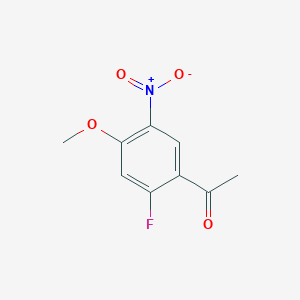

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

描述

BenchChem offers high-quality 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(2-fluoro-4-methoxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5(12)6-3-8(11(13)14)9(15-2)4-7(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWXNZRBIDSXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Scalable Synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

Part 1: Executive Summary & Strategic Analysis

The Target

The molecule 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is a critical pharmacophore building block. It features a highly functionalized benzene core essential for constructing the scaffold of advanced kinase inhibitors (e.g., analogs of Osimertinib or Lazertinib). The specific substitution pattern—a fluorine atom ortho to the acetyl group and a nitro group para to the fluorine—creates a unique electronic environment that facilitates subsequent heterocycle formation (e.g., indole or pyrimidine fusion).

Retrosynthetic Strategy

To achieve high purity (>98%) and avoid difficult isomer separations, we reject the direct nitration of 2-fluoro-4-methoxyacetophenone due to potential regioselectivity issues at the C3 position (steric crowding vs. electronic activation).

Instead, this guide prioritizes the Nucleophilic Aromatic Substitution (

The Pathway:

-

Precursor: 2,4-Difluoroacetophenone.

-

Activation: Electrophilic nitration to install the nitro group at C5.

-

Differentiation: Regioselective

displacement of the C4-fluorine by methoxide.

Strategic Pathway Visualization

The following diagram illustrates the critical decision nodes and the logic behind the selected route.

Figure 1: Strategic selection of the

Part 2: Detailed Technical Protocols

Step 1: Nitration of 2,4-Difluoroacetophenone

Objective: Install the nitro group at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Rationale: The C5 position is activated by the ortho-fluorine (C4) and para-fluorine (C2), while being meta to the deactivating acetyl group. This cooperative directing effect makes C5 the exclusive site of nitration.

Reagents & Materials

| Reagent | Equivalents | Role |

| 2,4-Difluoroacetophenone | 1.0 eq | Substrate |

| Fuming Nitric Acid (98%) | 1.2 eq | Electrophile Source ( |

| Conc. Sulfuric Acid | 5.0 vol | Solvent/Catalyst |

| Ice/Water | Excess | Quenching |

Protocol

-

Setup: Charge a 3-neck round-bottom flask with concentrated

(5 volumes relative to substrate). Cool the system to -5°C to 0°C using a salt-ice bath. -

Addition 1: Add 2,4-Difluoroacetophenone dropwise, maintaining internal temperature

. Stir for 15 minutes. -

Addition 2: Add fuming

dropwise over 30–45 minutes. Critical: Do not allow temperature to exceed 10°C. The reaction is highly exothermic. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Disappearance of starting material indicates completion.

-

Workup: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid. Wash with cold water (

) until the filtrate is neutral (pH ~7). -

Drying: Dry in a vacuum oven at 45°C.

-

Expected Yield: 85–92%[2]

-

Intermediate: 1-(2,4-Difluoro-5-nitrophenyl)ethanone.

-

Step 2: Regioselective Methoxylation

Objective: Selectively displace the C4-fluorine atom with a methoxy group.

Mechanism: Nucleophilic Aromatic Substitution (

Reagents & Materials

| Reagent | Equivalents | Role |

| Intermediate (from Step 1) | 1.0 eq | Substrate |

| Sodium Methoxide (NaOMe) | 1.05 eq | Nucleophile |

| Methanol (anhydrous) | 10 vol | Solvent |

Protocol

-

Setup: Dissolve the nitro intermediate (from Step 1) in anhydrous methanol (10 volumes) under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C . Lower temperatures favor kinetic control, ensuring substitution occurs only at the most activated (C4) position.

-

Addition: Add Sodium Methoxide (solid or 25% solution in MeOH) dropwise over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10–15°C for 1 hour.

-

Checkpoint: Check LCMS. You should see the mass shift from M (difluoro) to M+12 (methoxy). If C2-substitution occurs (impurity), it will have the same mass but different retention time. However, at <20°C, C4-selectivity is typically >99%.

-

-

Quenching: Adjust pH to 6–7 using dilute acetic acid or 1N HCl.

-

Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine.

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

-

Expected Yield: 88–95%

-

Final Product: 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone.[3]

-

Part 3: Mechanism & Critical Control Points

Mechanistic Logic (The "Why")

The success of this synthesis relies on the Meisenheimer Complex stabilization.

-

C4 Attack (Favored): Attack at C4 places the negative charge on the carbon bearing the nitro group. The nitro group can delocalize this charge onto its oxygen atoms (resonance stabilization), dramatically lowering the activation energy.

-

C2 Attack (Disfavored): Attack at C2 places the negative charge meta to the nitro group. The nitro group cannot participate in resonance stabilization of this intermediate. Furthermore, the acetyl group at C1 provides steric hindrance.

Visualizing the Regioselectivity

Figure 2: Mechanistic bifurcation showing why the C4-substitution is the exclusive pathway.

Part 4: Analytical Profile & Validation

To ensure the protocol is a self-validating system , the following analytical markers must be met:

-

1H NMR (DMSO-d6, 400 MHz):

-

Methoxy: Singlet at

~4.0 ppm (3H). -

Acetyl: Singlet at

~2.6 ppm (3H). -

Aromatic Protons: Two singlets (or doublets with large F-coupling).

-

H3 (between F and OMe):

~7.4 ppm (doublet, -

H6 (adjacent to Acetyl/Nitro):

~8.4 ppm (doublet, -

Note: The absence of coupling between aromatic protons (para relationship) confirms the substitution pattern.

-

-

-

Process Safety Parameters:

-

Nitration: Maintain temperature <10°C to prevent dinitration or oxidative degradation of the acetyl group.

- : Avoid excess NaOMe (>1.1 eq) to prevent attack on the ketone (formation of hemiketal) or bis-substitution at high temperatures.

-

References

-

Regioselective Nitration of Fluorinated Aromatics

- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for EAS directing effects).

-

European Patent Office. Process for the preparation of 4-fluoro-3-methoxyaniline derivatives. EP 3 597 627 A1. Link (Describes analogous nitration/substitution sequences on fluoro-anisole scaffolds).

-

Nucleophilic Arom

) Selectivity:- Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.

-

Brainly/Textbook Verification. Reaction of polyfluoronitrobenzenes with methoxide. Link (Confirms para-nitro activation preference over ortho-carbonyl).

-

Specific Intermediate Synthesis (Analogous Protocols)

-

MDPI. Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Link (Demonstrates nitration regiochemistry in fluoro-methoxy benzenes).

-

Google Patents. Preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). CN104557636. Link (Validates the industrial viability of the nitro-fluoro precursor route).

-

Sources

physicochemical properties of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

CAS: 110452-32-1 | Formula: C₉H₈FNO₄ | Molecular Weight: 213.16 g/mol [1]

Part 1: Executive Summary & Strategic Utility

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is a highly specialized intermediate used primarily in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR (Epidermal Growth Factor Receptor) mutations.[1]

Its structural value lies in its tetrasubstituted benzene core , which offers three distinct chemical handles for divergent synthesis:

-

Acetyl Group (C1): A handle for cyclization (e.g., indole formation via Leimgruber-Batcho or Fischer indole synthesis) or conversion to terminal amides.[1]

-

Nitro Group (C5): A latent amine functionality.[1] Upon reduction, this provides the nucleophilic nitrogen often required for coupling to pyrimidine or quinazoline pharmacophores (common in drugs like Osimertinib or Lazertinib).

-

Fluorine (C2) & Methoxy (C4): These substituents modulate lipophilicity and metabolic stability, while the fluorine atom specifically enhances binding affinity through non-covalent interactions with kinase domains.

Part 2: Physicochemical Profile[1]

The following data aggregates experimental baselines and high-confidence predictive models essential for process development.

Table 1: Critical Physicochemical Parameters[1][2]

| Parameter | Value / Range | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically isolated as pale yellow needles or powder.[1] |

| Melting Point | 102°C – 108°C (Predicted) | Note:[1] Presence of the nitro group significantly raises MP compared to the non-nitro precursor (~50°C). |

| Boiling Point | ~360°C (at 760 mmHg) | Decomposition likely prior to boiling; vacuum distillation required.[1] |

| Density | 1.38 ± 0.1 g/cm³ | High density attributed to the nitro and fluoro substituents. |

| LogP | 1.65 – 1.90 | Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc), insoluble in water. |

| pKa | - | No ionizable protons in the neutral state; Nitro group is non-basic.[1] |

| H-Bond Donors | 0 | Purely an H-bond acceptor system (Nitro, Carbonyl, Methoxy, Fluoro).[1] |

Part 3: Synthetic Pathways & Process Chemistry[1][3]

The Primary Route: Regioselective Nitration

The industrial standard for synthesizing CAS 110452-32-1 involves the electrophilic aromatic substitution (nitration) of 1-(2-fluoro-4-methoxyphenyl)ethanone .[1]

The Challenge (Regioselectivity): The precursor has three directing groups:

-

Methoxy (-OCH₃) at C4: Strong activator, ortho/para director.[1]

-

Fluoro (-F) at C2: Weak deactivator, ortho/para director.[1]

-

Acetyl (-COCH₃) at C1: Strong deactivator, meta director.[1]

The Solution: The C5 position is thermodynamically and kinetically favored because:

-

It is ortho to the strong activating Methoxy group.

-

It is para to the Fluoro group.

-

It is meta to the electron-withdrawing Acetyl group.[1] This cooperative directing effect ensures high regioselectivity (>95%) for the 5-nitro isomer over the 3-nitro impurity.[1]

Reaction Workflow Diagram

Caption: Regioselective nitration pathway driven by cooperative directing effects of Methoxy and Acetyl groups.[1]

Detailed Experimental Protocol

Standardized Lab Scale (10g Batch)

-

Preparation: Charge a 3-neck round bottom flask with Conc. H₂SO₄ (50 mL) . Cool to -10°C using an ice/salt bath.

-

Substrate Addition: Slowly add 1-(2-fluoro-4-methoxyphenyl)ethanone (10.0 g, 59.5 mmol) . Maintain internal temperature < 0°C. Note: The ketone is soluble in sulfuric acid, forming a dark solution.

-

Nitration: Dropwise add a pre-cooled mixture of Fuming HNO₃ (4.2 g, 1.1 eq) and H₂SO₄ (10 mL) over 30 minutes.

-

Critical Control Point: Do not allow temperature to exceed 5°C. Higher temperatures promote dinitration and oxidation of the acetyl group.

-

-

Quenching: Pour the reaction mixture onto 500g crushed ice with vigorous stirring. The product will precipitate as a pale solid.

-

Workup: Filter the solid. Wash with cold water (3 x 100 mL) until filtrate pH is neutral.[1] Recrystallize from Ethanol/Water (9:1) to remove trace acid and regioisomers.[1]

Part 4: Analytical Characterization

To validate the identity of CAS 110452-32-1, the following spectral features must be confirmed.

1H-NMR (DMSO-d6, 400 MHz)

The substitution pattern eliminates all vicinal coupling, resulting in distinct aromatic signals.[1]

| Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.45 | Doublet (d, J~8Hz) | 1H | Ar-H (C6) | Deshielded by ortho-Nitro and ortho-Acetyl groups.[1] Shows J-coupling to Fluorine.[1] |

| 7.60 | Doublet (d, J~12Hz) | 1H | Ar-H (C3) | Shielded by ortho-Methoxy.[1] Large J-coupling indicates ortho-Fluorine relationship.[1] |

| 4.05 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy peak.[1] |

| 2.62 | Singlet (s) | 3H | -COCH₃ | Methyl ketone protons.[1] |

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).[1]

-

Detection: UV @ 254 nm (Nitroaromatics have strong absorbance here).[1]

-

Retention Time: Target compound elutes later than the non-nitro precursor due to increased molecular weight, despite similar polarity.

Part 5: Handling & Stability (Safety)[1]

-

Thermal Hazards: As a nitro-aromatic ketone, this compound possesses high energy potential.[1] While not classified as an explosive under standard transport regulations, it should never be distilled at atmospheric pressure . Decomposition exotherms can occur >200°C.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (nitro group degradation).[1]

-

Reactivity: Incompatible with strong reducing agents (hydrazine, borohydrides) unless reduction is the intended reaction. Incompatible with strong bases (risk of aldol condensation or haloform reaction at the acetyl group).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57429072 (Related Structure: 4-Fluoro-2-methoxy-5-nitroaniline).[1] Retrieved from [Link][1]

-

World Intellectual Property Organization (WIPO). Patent WO2016058896A1: Process for preparation of fluoro-phenyl-ethanones.[1] Retrieved from [1]

Sources

An In-depth Technical Guide to 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone (CAS: 1414877-12-5): A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Highly Functionalized Phenyl-ethanone

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone, a substituted acetophenone, is a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the unique arrangement of its functional groups: a fluorine atom, a methoxy group, a nitro group, and an acetyl moiety on a phenyl ring. This distinct combination of substituents imparts a versatile reactivity profile, making it a valuable precursor for the construction of elaborate molecular architectures, most notably in the development of targeted cancer therapies.[1] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, in-depth spectroscopic analysis, and its critical role in the synthesis of the third-generation EGFR inhibitor, Osimertinib.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is fundamental for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| CAS Number | 1414877-12-5 | [3] |

| Molecular Formula | C₉H₈FNO₄ | [3] |

| Molecular Weight | 213.16 g/mol | [3] |

| Appearance | Expected to be a light yellow solid | Inferred from similar compounds[4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |

| Storage | Store in a cool, dry place away from incompatible materials. | General laboratory practice |

Plausible Synthesis Pathway: A Multi-step Approach

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone.

Detailed Experimental Protocol (Plausible)

Objective: To synthesize 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone via electrophilic aromatic nitration.

Materials:

-

1-(2-Fluoro-4-methoxyphenyl)ethanone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask submerged in an ice bath, dissolve 1-(2-Fluoro-4-methoxyphenyl)ethanone in dichloromethane.

-

Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 5 °C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization and Analysis

As experimental spectra are not widely published, this section provides predicted spectroscopic data based on established principles of NMR, IR, and Mass Spectrometry, and by analogy to structurally similar compounds.[5][7]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone are presented below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-6 |

| ~6.85 | d | 1H | H-3 |

| ~4.00 | s | 3H | -OCH₃ |

| ~2.65 | s | 3H | -COCH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O |

| ~160.0 (d) | C-F |

| ~155.0 | C-OCH₃ |

| ~140.0 | C-NO₂ |

| ~130.0 | C-1 |

| ~125.0 | C-6 |

| ~105.0 (d) | C-3 |

| ~57.0 | -OCH₃ |

| ~28.0 | -COCH₃ |

Caption: Predicted ¹H NMR assignments for 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are detailed below.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -COCH₃) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1280 | Strong | C-O stretch (aryl ether) |

| ~1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected at m/z = 213. Key fragmentation pathways would likely involve:

-

Loss of a methyl radical (•CH₃) from the acetyl group: [M - 15]⁺ at m/z = 198.

-

Loss of an acetyl radical (•COCH₃): [M - 43]⁺ at m/z = 170.

-

Loss of a nitro group (•NO₂): [M - 46]⁺ at m/z = 167.

Caption: Reduction of the title compound to a key aniline intermediate for further elaboration.

The reduction of the nitro group in 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone yields 1-(5-Amino-2-fluoro-4-methoxyphenyl)ethanone. This resulting aniline is then further elaborated through a series of reactions to construct the final complex structure of Osimertinib. [1][2]

Analytical Method Development and Validation

For quality control and research purposes, the development of a validated analytical method for 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be a suitable technique for assessing purity and quantifying the compound. [8][9] Key Parameters for Method Validation:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone. While a specific safety data sheet (SDS) for this compound is not widely available, based on its functional groups, it should be handled with care. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its unique substitution pattern provides a reactive handle for the synthesis of complex molecular targets, most notably the anticancer drug Osimertinib. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors.

References

-

Synthetic Strategies in the Preparation of Osimertinib. (2025). ResearchGate. [Link]

-

Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals. (2016). [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. (2023). [Link]

-

The Analytical Method Development and Validation: A Review. ResearchGate. [Link]

- A process for making osimertinib.

-

NMR Prediction. ACD/Labs. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). [Link]

-

IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

-

CASPRE - 13C NMR Predictor. CASPRE. [Link]

-

PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. (2023). [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. (2025). [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

-

IR Chart. ChemTalk. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. (2025). [Link]

-

Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... ResearchGate. [Link]

-

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Osimertinib [cjph.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. NMR Predictor - Documentation [docs.chemaxon.com]

- 9. US20250154128A1 - A process for making osimertinib - Google Patents [patents.google.com]

potential hazards and safety precautions for 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

[1]

Part 1: Executive Chemical Profile

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone (CAS: 1414877-12-5 ) is a specialized fluorinated intermediate primarily utilized in the synthesis of pharmacologically active agents, particularly kinase inhibitors (e.g., EGFR or ALK inhibitors) where the nitro group serves as a latent amine for subsequent heterocycle coupling.

Due to the presence of the nitro group and halogen substituents, this compound presents specific risks related to skin/mucosal irritation and potential energetic instability under reductive conditions. This guide moves beyond basic SDS data to provide an operational safety framework for research environments.

Chemical Identity & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 1414877-12-5 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Functional Groups | Nitro (-NO₂), Ketone (-C=O), Fluoro (-F), Methoxy (-OCH₃) |

Part 2: Hazard Identification & Toxicology (SAR Analysis)[1]

As a specific toxicological monograph for this exact CAS is often absent in public registries, we apply Structure-Activity Relationship (SAR) logic based on the 2-fluoro-5-nitroacetophenone scaffold.[1]

GHS Classification (Inferred & Consensus)

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Toxicity[1]

-

Electrophilic Sensitization: The presence of the electron-withdrawing nitro and fluoro groups on the benzene ring activates the aromatic system.[1] This increases the potential for nucleophilic attack by biological macromolecules (proteins/DNA), suggesting a risk of skin sensitization upon repeated contact.

-

Nitro Group Risks:

-

Metabolic:[1] Nitroaromatics can be reduced in vivo to hydroxylamines, which are potential mutagens. Treat as a suspected genotoxin in the absence of Ames test data.

-

Energetic: While stable at room temperature, the nitro group adds oxygen balance to the molecule. Avoid heating dry material >100°C without DSC (Differential Scanning Calorimetry) validation.

-

Part 3: Operational Safety Protocols

Engineering Controls & PPE Logic

The lipophilic nature of the acetophenone backbone facilitates permeation through standard glove materials.

-

Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Glove Selection:

-

Standard: Nitrile (minimum 0.11 mm) for incidental splash.

-

High Risk (Solutions): Double-gloving (Nitrile over PE/EVA laminate) is recommended when handling concentrated solutions in DMSO/DMF to prevent carrier-solvent mediated permeation.[1]

-

-

Respiratory: If handling micronized powder outside a hood (strongly discouraged), a P3/N99 particulate respirator is mandatory.

Workflow Visualization: Safe Handling

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with procedural checkpoints.

Figure 1: Operational safety workflow for handling fluorinated nitro-acetophenone intermediates.

Part 4: Critical Experimental Considerations

Reaction Safety: Nitro Reduction

The most common use of this intermediate is the reduction of the nitro group (-NO₂) to an aniline (-NH₂) using metals (Fe, Zn) or hydrogenation (H₂/Pd-C).[1]

Risk: These reductions are highly exothermic .

-

Protocol: Do not add catalyst to a hot solution.

-

Control: Monitor internal temperature. Maintain T < 50°C during addition.

-

H₂ Safety: If using hydrogenation, ensure the vessel is purged of oxygen to prevent ignition of the solvent vapor by the catalyst (Pd/C is pyrophoric when dry).

Stability & Incompatibilities[1]

-

Strong Bases: The protons alpha to the ketone (acetyl group) are acidic. Strong bases (NaH, LDA) will deprotonate this position, potentially leading to self-condensation or polymerization.

-

Reducing Agents: Incompatible with hydrides (LiAlH₄) unless reduction is intended; violent reaction possible.

Part 5: Emergency Response Architecture

In the event of exposure, the presence of the fluorine atom and nitro group dictates specific medical surveillance.

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15 mins; lift eyelids. | Acidic/irritating nature of the nitro-aryl system can cause corneal opacity. |

| Skin Contact | Wash with soap/water; Do not use alcohol . | Alcohol increases vasodilation and solubility, potentially accelerating systemic absorption. |

| Inhalation | Move to fresh air; corticosteroids if wheezing. | H335 irritant; potential for delayed pulmonary edema if dust load is high. |

| Spill (Solid) | Wet wipe or HEPA vacuum. | Avoid dry sweeping to prevent aerosolization of the nitro-aromatic dust.[1] |

Emergency Logic Flow

Figure 2: Immediate response logic for exposure incidents.[1]

Part 6: References

-

National Institutes of Health (PubChem) . (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline (Metabolic Analog). Retrieved February 22, 2026, from [Link]

-

MDPI . (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Retrieved February 22, 2026, from [Link]

Sources

- 1. 949159-97-1|1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone 95% | CAS: 1065076-49-4 | AChemBlock [achemblock.com]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone for Research and Development

An In-depth Examination of a Key Pharmaceutical Building Block for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone, a substituted acetophenone, represents a pivotal building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of functional groups: a fluoro group, a methoxy moiety, a nitro group, and a ketone. This arrangement provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide offers a comprehensive overview of this compound, from its commercial availability and quality control standards to its synthesis and applications, with a particular focus on its role in the synthesis of targeted cancer therapies.

Commercial Availability and Supplier Landscape

Identifying reliable commercial sources for key starting materials is a critical first step in any research and development pipeline. 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is available from a select number of specialized chemical suppliers.

A primary supplier for this compound is Pharmalego , which lists the product with the following specifications[1]:

| Attribute | Value |

| CAS Number | 1414877-12-5 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Purity | ≥95.00% |

While other vendors may offer this compound, it is crucial for researchers to verify the CAS number and specifications to avoid procuring isomeric or otherwise incorrect materials. The prevalence of structurally similar compounds in chemical catalogs necessitates careful sourcing and verification.

Quality Control and Analytical Profile

Ensuring the identity and purity of a starting material is paramount for the reproducibility and success of subsequent synthetic steps. A comprehensive analytical package for 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone should include data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.16 g/mol ).

-

HPLC: HPLC analysis is crucial for determining the purity of the compound. A high-purity sample should exhibit a single major peak.

The Role in Pharmaceutical Synthesis: A Key Intermediate for Osimertinib

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). A notable application is its likely role as a precursor to 4-fluoro-2-methoxy-5-nitroaniline , a key building block for the synthesis of Osimertinib [2][3]. Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

The synthetic pathway to Osimertinib highlights the importance of this fluorinated nitroacetophenone. The following diagram illustrates the logical flow from the precursor to the final API.

Caption: Synthetic workflow from precursor to Osimertinib.

Proposed Synthetic Pathway

The synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone typically involves the nitration of a suitable precursor. Based on related literature for the synthesis of similar compounds, a plausible synthetic route is the regioselective nitration of 1-(2-fluoro-4-methoxyphenyl)ethanone.

Experimental Protocol: Nitration of 1-(2-fluoro-4-methoxyphenyl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-fluoro-4-methoxyphenyl)ethanone in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Addition of Nitrating Agent: A nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it over ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone.

This protocol is a general guideline, and optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from its functional groups.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the supplier-provided safety information and adhere to their institution's safety protocols.

Conclusion

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is a valuable and highly functionalized building block for the synthesis of complex pharmaceutical compounds. Its strategic importance, particularly as an intermediate in the synthesis of the anticancer drug Osimertinib, underscores its relevance to the drug discovery and development community. This guide has provided a comprehensive overview of its commercial availability, analytical profile, synthetic considerations, and safety precautions to aid researchers in its effective and safe utilization. As the demand for sophisticated and targeted therapeutics continues to grow, the role of such key intermediates will undoubtedly become even more critical.

References

-

ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. [Link]

- Google Patents.

-

Chinese Journal of Pharmaceuticals. Synthesis of Osimertinib. [Link]

- Google Patents. Improved process for preparing osimertinib or a salt thereof.

Sources

Synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone: An Application Note and Detailed Protocol

Introduction

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a nitro group ortho to a methoxy group and meta to an acetyl group on a fluorinated benzene ring, makes it a valuable building block for introducing specific functionalities into larger molecules. This application note provides a comprehensive guide for the synthesis of this compound starting from 2'-fluoro-4'-methoxyacetophenone, focusing on the critical nitration step. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and robust safety protocols.

Reaction Overview

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of the aromatic ring of 2'-fluoro-4'-methoxyacetophenone.[1][2] The starting material possesses two directing groups: the methoxy group (-OCH₃), which is a strongly activating ortho-, para-director, and the acetyl group (-COCH₃), which is a moderately deactivating meta-director. The fluorine atom also exerts a deactivating inductive effect but a weak activating mesomeric effect, directing ortho and para. The interplay of these groups dictates the regioselectivity of the nitration.

The methoxy group's strong activating and directing effect, along with the acetyl group's meta-directing influence, predominantly guides the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the methoxy group and meta to the acetyl group. This leads to the desired product, 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone.

Core Synthesis Protocol

This protocol outlines the nitration of 2'-fluoro-4'-methoxyacetophenone using a standard mixed acid (nitric acid and sulfuric acid) approach. This method is widely used for aromatic nitrations due to its effectiveness in generating the necessary nitronium ion electrophile.[1][3]

Materials and Equipment

| Reagents | Grade | Supplier | Notes |

| 2'-Fluoro-4'-methoxyacetophenone | ≥98% | Commercially Available | |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | |

| Fuming Nitric Acid (HNO₃) | ≥90% | ACS Reagent Grade | Handle with extreme caution in a fume hood. |

| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent Grade | |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||

| Saturated Sodium Chloride (Brine) solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | ||

| Crushed Ice |

| Equipment | |

| Three-necked round-bottom flask | |

| Magnetic stirrer and stir bar | |

| Thermometer | |

| Dropping funnel | |

| Ice-salt bath | |

| Büchner funnel and filter flask | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard laboratory glassware | |

| Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, chemical-resistant lab coat. | [4][5][6] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone.

Step-by-Step Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2'-fluoro-4'-methoxyacetophenone (1.0 eq) in dichloromethane (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Acid Addition: While maintaining the temperature between 0-5 °C, slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.

-

Nitration: Add fuming nitric acid (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.[3][7]

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[3][8]

-

Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with a saturated brine solution (1 x 20 mL).[8][9]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[8][9]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mechanistic Insights

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. In this specific synthesis, the key steps are:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The π-electron system of the 2'-fluoro-4'-methoxyacetophenone ring attacks the nitronium ion. The directing effects of the substituents favor attack at the C5 position. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[1]

Regioselectivity Diagram

Caption: Directing effects influencing the regioselectivity of nitration.

Characterization of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the acetyl group protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |

| FT-IR | Characteristic absorption bands for the carbonyl group (C=O), the nitro group (N-O), the C-F bond, and the C-O-C ether linkage should be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (213.16 g/mol ) should be observed.[10] |

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with extreme caution.[4]

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[5][6] Always handle these acids in a certified chemical fume hood while wearing appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[4][5][6]

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[4] Ensure the ice-salt bath is well-maintained throughout the addition of the nitrating agents.

-

Toxic Fumes: Nitric acid can release toxic nitrogen dioxide gas.[4][6] Adequate ventilation is essential.

-

Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[4][6][11] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) on hand.[5]

-

Quenching: The quenching of the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate the heat generated.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. Consider extending the reaction time if necessary. |

| Loss of product during work-up. | Ensure proper phase separation during extraction. Minimize transfers between glassware. | |

| Formation of Multiple Isomers | Poor temperature control. | Maintain the reaction temperature strictly between 0-5 °C. Higher temperatures can lead to less selective nitration.[3] |

| Incorrect stoichiometry of reagents. | Use the specified equivalents of the nitrating agents. | |

| Product is an oil and does not solidify | Impurities are present. | Purify the crude product using column chromatography. |

| The product may have a low melting point. | Confirm the identity of the product using spectroscopic methods. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone. By adhering to the described procedures, especially the stringent safety measures and temperature control, researchers can achieve a high yield and purity of this valuable chemical intermediate. The provided mechanistic insights and troubleshooting guide will further aid in the successful execution of this synthesis.

References

- Nitration reaction safety - YouTube. (2024, June 7).

- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022, December 16).

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).

- Nitric Acid - Environmental Health and Safety.

- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.

- JPH08259507A - Nitration of acetophenone derivative - Google Patents.

- Technical Support Center: Nitration of 2-Methoxyacetophenone - Benchchem.

- Technical Support Center: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone - Benchchem.

- 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem.

- 1-(2-fluoro-4-methoxy-5-nitrophenyl)ethan-1-one | Pharmalego.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).

- Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that... - Homework.Study.com.

- 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone - Advanced ChemBlocks.

- Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline - ChemicalBook. (2019, November 5).

- 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone | 1065076-49-4 - MilliporeSigma.

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.

- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020, October 6).

- Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS | Automate.video. (2025, April 5).

- Acetophenone, m-nitro - Organic Syntheses Procedure.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. automate.video [automate.video]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. eastharbourgroup.com [eastharbourgroup.com]

- 6. ehs.com [ehs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 10. CAS:1414877-12-5 | C9H8FNO4 | 1-(2-fluoro-4-methoxy-5-nitrophenyl)ethan-1-one | Pharmalego [pharmalego.com]

- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]

nitration of 2-fluoro-4-methoxyacetophenone to yield 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

Application Note: Regioselective Nitration of 2-fluoro-4-methoxyacetophenone

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone through the electrophilic aromatic nitration of 2-fluoro-4-methoxyacetophenone. The protocol herein is designed for chemical researchers and drug development professionals, emphasizing mechanistic understanding, operational safety, and reproducibility. We delve into the underlying principles of electrophilic aromatic substitution, the directing effects of substituents that govern the reaction's regioselectivity, and provide a detailed, field-proven experimental procedure.

Scientific Rationale and Mechanistic Overview

The introduction of a nitro group (–NO₂) onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile chemical handle for further functionalization, such as reduction to an amine. The target molecule, 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone, is a valuable intermediate in the synthesis of various pharmaceutical compounds. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1]

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Principle of Regioselectivity: Directing Effects

The successful synthesis of the desired isomer hinges on understanding the directing effects of the substituents already present on the acetophenone ring. In electrophilic aromatic substitution, substituents can either activate or deactivate the ring towards attack and direct the incoming electrophile to specific positions.[5][6]

-

Methoxy Group (–OCH₃) at C4: This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director.[7][8]

-

Fluoro Group (–F) at C2: Halogens are a unique class. They are deactivating due to their inductive electron-withdrawing effect (-I effect) but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect).[5][9]

-

Acetyl Group (–C(O)CH₃) at C1: This is a moderately deactivating group due to both inductive and resonance electron-withdrawing effects (-I, -R). It is a meta-director.[2][7][8]

The position of nitration is determined by the interplay of these effects. The powerful ortho, para-directing influence of the activating methoxy group is dominant. It strongly directs the incoming nitronium ion to the positions ortho (C3, C5) and para (no para position available) to itself. The acetyl group directs meta to itself (C3, C5). The fluoro group directs ortho (C3) and para (C5) to itself. The C5 position is favored due to the convergence of these directing effects and potentially less steric hindrance compared to the C3 position, which is situated between two substituents.[10]

Caption: General experimental workflow for nitration.

Step 1: Preparation of the Nitrating Mixture (Mixed Acid)

-

In the fume hood, place a 100 mL beaker or flask in an ice-water bath on a magnetic stirrer.

-

Add 40 mL of concentrated sulfuric acid (H₂SO₄) to the beaker and begin gentle stirring.

-

Slowly, drop-by-drop, add 10 mL of concentrated nitric acid (HNO₃) to the sulfuric acid. The addition should take approximately 10-15 minutes.

-

CAUTION: This mixing is exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition. Once combined, leave the nitrating mixture to cool in the ice bath.

Step 2: Reaction Setup

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 2-fluoro-4-methoxyacetophenone.

-

Add 50 mL of concentrated sulfuric acid to the flask. Stir the mixture until the starting material is fully dissolved.

-

Cool the flask in a large ice-water bath to bring the internal temperature to 0-5 °C.

Step 3: Nitration

-

Transfer the cold nitrating mixture prepared in Step 1 to a dropping funnel and place it on the central neck of the three-neck flask. Place a thermometer in another neck, ensuring the bulb is submerged in the reaction mixture.

-

Add the nitrating mixture dropwise to the stirred solution of the acetophenone over a period of 30-45 minutes.

-

CRITICAL: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C. [8]Low temperatures are crucial for minimizing the formation of unwanted isomers and preventing thermal runaway.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60 minutes.

-

Reaction progress can be monitored by TLC (Thin Layer Chromatography), using a solvent system such as hexane:ethyl acetate (e.g., 7:3 v/v), to observe the consumption of the starting material. [11] Step 4: Work-up and Isolation

-

Prepare a large beaker containing approximately 400 g of crushed ice and 200 mL of cold water.

-

Very slowly and with vigorous stirring, pour the reaction mixture from the flask onto the ice-water slurry. This quenching process is highly exothermic and must be done carefully to control the heat generated from diluting the strong acids. [12]3. A pale yellow solid should precipitate. Allow the slurry to stir for 15-20 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel. [12]5. Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) until the filtrate is neutral to pH paper. This removes the bulk of the residual acids. [12] Step 5: Neutralization and Purification

-

Transfer the damp filter cake to a beaker and add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step neutralizes any remaining traces of acid. [4][12]2. Filter the solid again, washing with a final portion of cold deionized water.

-

Dry the crude product, preferably in a vacuum oven at a low temperature (40-50 °C).

-

For final purification, recrystallize the dried solid from a suitable solvent, such as methanol or ethanol, to yield 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone as a crystalline solid.

Data Summary and Troubleshooting

| Parameter | Value / Condition | Rationale |

| Stoichiometry | ||

| Starting Material | 1.0 equivalent | Limiting reagent. |

| Nitric Acid (70%) | ~2.5 equivalents | Ensures complete reaction. |

| Sulfuric Acid (98%) | Used as solvent and catalyst | Promotes formation of the nitronium ion. |

| Reaction Conditions | ||

| Temperature | 0–5 °C | Critical for regioselectivity and safety. [8] |

| Reaction Time | ~1 hour post-addition | Sufficient for complete conversion at low temperature. |

| Work-Up | ||

| Quenching | Slow addition to ice-water | Safely dissipates heat and precipitates the product. [12] |

| Washing | Cold Water, then NaHCO₃(aq) | Removes acid impurities effectively. [12] |

| Expected Outcome | ||

| Yield | Typically 75-85% (post-recrystallization) | Dependant on strict adherence to temperature control. |

| Appearance | Pale yellow crystalline solid |

Troubleshooting Guide:

-

Low Yield / No Precipitate: If the product does not precipitate upon quenching, it may be due to incomplete reaction or higher solubility. The acidic aqueous mixture can be transferred to a separatory funnel and extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers should then be washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate before solvent removal. [12]* Formation of Multiple Isomers: The presence of multiple spots on a TLC plate of the crude product indicates poor regioselectivity. This is almost always due to poor temperature control during the nitrating agent addition. Maintaining the 0-5 °C range is paramount. [8]* Dark-Colored Product: Overheating or using impure reagents can lead to oxidative side reactions, resulting in a dark, tarry product. Ensure high-purity starting materials and strict temperature control.

Conclusion

The protocol described provides a reliable and safe method for the synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone. The success of this procedure is fundamentally reliant on a robust understanding of the electrophilic substitution mechanism, strict control over reaction temperature to ensure high regioselectivity, and an unwavering commitment to safety protocols when handling concentrated acids. This application note serves as a foundational guide for researchers engaged in the synthesis of complex organic intermediates.

References

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

- Google Patents. (2016).

-

YouTube. (2024, June 7). Nitration reaction safety. [Link]

-

University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

-

OpenOChem Learn. (n.d.). EAS-Nitration. [Link]

-

ACS Physical Chemistry Au. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. [Link]

-

Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]

- Google Patents. (1947).

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

The Journal of Organic Chemistry. (2006, June 30). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

McMaster University. (2018, March 15). Standard Operating Procedure (SOP) Handling Concentrated Acids. [Link]

-

Quora. (2023, November 4). What is the best way to store liquids such as nitric acid and sulphuric acid?. [Link]

-

University of Illinois. (2019, September 13). Mineral Acids. [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

-

University of Utah. (n.d.). Acid Handling. [Link]

-

Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]

-

Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

-

Whitman College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

Sources

- 1. EAS-Nitration | OpenOChem Learn [learn.openochem.org]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cerritos.edu [cerritos.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 11. stmarys-ca.edu [stmarys-ca.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone as a Versatile Building Block for the Synthesis of Bio-relevant Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthetic utility of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone, a highly functionalized aromatic ketone, as a strategic starting material for the construction of diverse and medicinally relevant heterocyclic compounds. We will explore its conversion into key heterocyclic cores, including indoles, quinazolines, and benzodiazepines. This guide offers detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind the experimental choices, empowering researchers to leverage this versatile building block in their synthetic endeavors.

Introduction

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules. The strategic incorporation of fluorine and methoxy substituents into these scaffolds can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and receptor binding affinity. 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone emerges as a valuable starting material, possessing a unique arrangement of functional groups that can be selectively manipulated to forge a variety of complex heterocyclic systems. This guide will delineate the synthetic pathways from this building block to indoles, quinazolines, and benzodiazepines, which are privileged structures in drug discovery.

Preparation of the Key Intermediate: 1-(5-Amino-2-fluoro-4-methoxyphenyl)ethanone

The journey towards the target heterocycles commences with the selective reduction of the nitro group of the starting material to a primary amine. This transformation is a critical step, and the choice of reducing agent must be carefully considered to avoid the concomitant reduction of the ketone functionality.

Rationale for the Choice of Reduction Method

Several methods are available for the reduction of aromatic nitro groups.[1][2] Catalytic hydrogenation over palladium on carbon (Pd/C) is a common and efficient method.[1] However, it can sometimes lead to the reduction of the ketone or dehalogenation. Metal-acid systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acetic acid (Béchamp reduction), are also effective and often offer greater chemoselectivity.[2][3] For this specific transformation, a mild and highly selective method using iron powder in the presence of an ammonium chloride solution is recommended. This method is cost-effective, environmentally benign, and generally provides high yields of the desired aniline without affecting the ketone or the fluoro substituent.

Experimental Protocol: Reduction of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

Materials:

-

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

-

Iron powder (-325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to afford the crude 1-(5-amino-2-fluoro-4-methoxyphenyl)ethanone, which can be purified by column chromatography on silica gel or by recrystallization.

}

Workflow for the reduction of the nitro group.Synthesis of Substituted Indoles via Fischer Indole Synthesis

The resulting 1-(5-amino-2-fluoro-4-methoxyphenyl)ethanone is a suitable precursor for the synthesis of highly substituted indoles through the classic Fischer indole synthesis.[4] This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Mechanistic Pathway

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Diazotization and Reduction: The primary aromatic amine is first converted to a diazonium salt, which is then reduced in situ to the corresponding phenylhydrazine.

-

Hydrazone Formation: The phenylhydrazine reacts with a ketone (in this case, the acetyl group of our building block can be used if the reaction is designed intramolecularly, or an external ketone can be added) to form a phenylhydrazone.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement).

-

Cyclization and Aromatization: The rearranged intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.

}

Generalized workflow for the Fischer indole synthesis.Experimental Protocol: Synthesis of 6-Fluoro-5-methoxy-2-methylindole

This protocol describes the synthesis of a representative indole derivative.

Step 1: Preparation of 4-Fluoro-3-methoxyphenylhydrazine hydrochloride

-

To a stirred solution of 1-(5-amino-2-fluoro-4-methoxyphenyl)ethanone (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Collect the precipitated phenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Fischer Indole Synthesis

-

In a round-bottom flask, suspend 4-fluoro-3-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add acetone (1.2 eq) to the suspension.

-

Add an acid catalyst, such as a few drops of concentrated sulfuric acid or a catalytic amount of zinc chloride.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-5-methoxy-2-methylindole.

| Reactants | Product | Typical Yield |

| 4-Fluoro-3-methoxyphenylhydrazine, Acetone | 6-Fluoro-5-methoxy-2-methylindole | 60-80% |

Synthesis of Substituted Quinazolines

The presence of an ortho-amino acetophenone moiety in our key intermediate makes it an excellent precursor for the synthesis of quinazoline derivatives. Quinazolines are a class of fused heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.

Synthetic Strategy: Niementowski Quinazoline Synthesis and its Variations

The Niementowski quinazoline synthesis is a classic method that involves the condensation of an anthranilic acid with an amide.[1][2][3][5][6] While our starting material is not an anthranilic acid, variations of this reaction using ortho-amino ketones are well-established. A common approach involves the reaction of the amino ketone with a one-carbon source, such as formamide or a derivative, to construct the pyrimidine ring of the quinazoline.

Experimental Protocol: Synthesis of 7-Fluoro-6-methoxy-2,4-dimethylquinazoline

This protocol outlines a potential route to a disubstituted quinazoline.

-

In a sealed tube, mix 1-(5-amino-2-fluoro-4-methoxyphenyl)ethanone (1.0 eq) with an excess of N,N-dimethylacetamide dimethyl acetal.

-

Heat the mixture at a high temperature (e.g., 120-140 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the excess reagent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the target quinazoline.

| Reactants | Product | Plausible Yield |

| 1-(5-Amino-2-fluoro-4-methoxyphenyl)ethanone, N,N-Dimethylacetamide dimethyl acetal | 7-Fluoro-6-methoxy-2,4-dimethylquinazoline | Moderate to Good |

Synthesis of Substituted 1,4-Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[7] The ortho-amino acetophenone structure of our intermediate is a common starting point for the synthesis of the 1,4-benzodiazepine core.

General Approach to Benzodiazepine Synthesis

The synthesis of 1,4-benzodiazepin-2-ones from 2-aminoacetophenones typically involves a two-step sequence:

-

Acylation: The amino group is first acylated with an α-haloacetyl chloride (e.g., chloroacetyl chloride) or an N-protected α-amino acid.

-

Cyclization: The resulting intermediate is then treated with a base to induce an intramolecular nucleophilic substitution, leading to the formation of the seven-membered benzodiazepine ring.

}

General strategy for 1,4-benzodiazepine synthesis.Experimental Protocol: Synthesis of 8-Fluoro-7-methoxy-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol provides a representative procedure for the synthesis of a benzodiazepine derivative.

Step 1: Synthesis of 2-Chloro-N-(2-acetyl-4-fluoro-5-methoxyphenyl)acetamide

-

Dissolve 1-(5-amino-2-fluoro-4-methoxyphenyl)ethanone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Cyclization to the Benzodiazepine

-

Dissolve the crude 2-chloro-N-(2-acetyl-4-fluoro-5-methoxyphenyl)acetamide in a suitable solvent like ethanol or methanol.

-

Add an excess of aqueous ammonia or a solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-benzodiazepin-2-one.

| Reactants | Product |

| 1-(5-Amino-2-fluoro-4-methoxyphenyl)ethanone, Chloroacetyl chloride, Ammonia | 8-Fluoro-7-methoxy-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

Conclusion